molecular formula C11H12N2O B3041562 5-(1-phenoxyethyl)-1H-pyrazole CAS No. 321998-96-3

5-(1-phenoxyethyl)-1H-pyrazole

Cat. No.: B3041562
CAS No.: 321998-96-3
M. Wt: 188.23 g/mol
InChI Key: NLJDPJOZCWCBSP-UHFFFAOYSA-N
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Description

5-(1-phenoxyethyl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-phenoxyethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Phenoxyethyl Intermediate: The phenoxyethyl group can be synthesized by reacting phenol with ethylene oxide under basic conditions.

    Pyrazole Ring Formation: The phenoxyethyl intermediate is then reacted with hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-phenoxyethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to modify the pyrazole ring or the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

5-(1-phenoxyethyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is explored for use in the production of specialty chemicals and as a building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-(1-phenoxyethyl)-1H-pyrazole
  • 5-(2-phenoxyethyl)-1H-pyrazole
  • 4-phenyl-5-(1-phenoxyethyl)-1H-pyrazole

Uniqueness

5-(1-phenoxyethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(1-phenoxyethyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9(11-7-8-12-13-11)14-10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJDPJOZCWCBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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